Human enteropeptidase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human enteropeptidase-IN-3 is a synthetic inhibitor specifically designed to target human enteropeptidase, a serine protease enzyme that plays a crucial role in the activation of digestive enzymes in the small intestine. Enteropeptidase is responsible for converting trypsinogen into its active form, trypsin, which subsequently activates other pancreatic enzymes essential for digestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of human enteropeptidase-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically begins with the preparation of a protected amino acid derivative, followed by a series of condensation and deprotection steps to yield the desired inhibitor. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to accommodate larger quantities. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: Human enteropeptidase-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure of the inhibitor.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Human enteropeptidase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research to understand the role of enteropeptidase in digestive processes and related disorders.
Medicine: Investigated for its potential therapeutic applications in conditions where modulation of enteropeptidase activity is beneficial, such as pancreatitis and certain digestive disorders.
Industry: Utilized in the production of recombinant proteins by controlling the activation of fusion proteins.
Mechanism of Action
Human enteropeptidase-IN-3 exerts its effects by binding to the active site of human enteropeptidase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of trypsinogen to trypsin, ultimately affecting the activation of other pancreatic enzymes. The molecular targets involved include the catalytic serine residue within the active site of enteropeptidase, and the pathways affected are those related to digestive enzyme activation .
Comparison with Similar Compounds
Bovine enteropeptidase-IN-1: An inhibitor targeting bovine enteropeptidase with similar mechanisms of action.
Porcine enteropeptidase-IN-2: Designed to inhibit porcine enteropeptidase, used in comparative studies.
Synthetic peptide inhibitors: Various synthetic peptides designed to inhibit enteropeptidase activity in different species.
Uniqueness: Human enteropeptidase-IN-3 is unique due to its high specificity for human enteropeptidase, making it a valuable tool for research and potential therapeutic applications in human health. Its design and synthesis are optimized for maximum efficacy and minimal off-target effects .
Biological Activity
Human enteropeptidase (hEP), also known as enterokinase, is a crucial serine protease involved in the activation of pancreatic digestive enzymes. The compound Human enteropeptidase-IN-3 represents a significant area of interest in biochemical research due to its potential applications in treating various gastrointestinal disorders and its role in metabolic processes.
Overview of Human Enteropeptidase
Function and Mechanism
Human enteropeptidase is primarily located in the brush border of the duodenum and jejunum. It functions by cleaving the specific peptide sequence DDDDK from trypsinogen, converting it into active trypsin. This activation is critical as trypsin subsequently activates other digestive enzymes, including chymotrypsinogen and procarboxypeptidase, thus initiating protein digestion in the intestine .
Biological Importance
A deficiency in enteropeptidase can lead to severe clinical manifestations such as diarrhea, failure to thrive, and hypoproteinemia due to impaired digestion and nutrient absorption . The enzyme's activity is essential for maintaining proper digestive function and overall health.
Structure and Activation
Recent studies utilizing cryo-electron microscopy have provided insights into the structural dynamics of hEP. The enzyme exists in inactive and active states, with specific conformational changes facilitating substrate recognition and cleavage . The heavy chain of hEP plays a pivotal role in this process, acting as a hinge that allows for the necessary rearrangements of the light chain during activation.
This compound: Research Findings
Inhibitory Activity
Research on this compound has identified its potential as an inhibitor of hEP activity. Inhibition studies have shown that peptidomimetic compounds can effectively block enteropeptidase's function, which may have implications for treating conditions related to excessive enzyme activity or disorders associated with enteropeptidase deficiency .
Case Studies
- Genetic Deficiency Case Study : A study involving families with genetic mutations affecting the proenteropeptidase gene revealed that these mutations led to significant digestive issues. Patients exhibited symptoms such as malabsorption and growth failure, underscoring the enzyme's vital role in digestion .
- Therapeutic Applications : In a murine model, inhibitors of enteropeptidase were tested for their efficacy as anti-obesity agents. The results indicated that modulation of hEP activity could influence metabolic pathways, suggesting potential therapeutic applications beyond gastrointestinal disorders .
Data Tables
Study | Findings | Implications |
---|---|---|
Study 1 | Identified genetic mutations leading to enteropeptidase deficiency | Highlights importance in digestive health |
Study 2 | Tested inhibitors in murine models | Potential for obesity treatment |
Study 3 | Structural analysis via cryo-EM | Insights into activation mechanisms |
Properties
Molecular Formula |
C22H22N4O8 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2S)-2-[[10-(diaminomethylideneamino)-13-oxo-7,8-dihydro-6H-benzo[e][1,8]benzodioxecine-4-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-12-6-7-13-11(9-12)3-2-8-33-18-14(4-1-5-16(18)34-21(13)32)19(29)26-15(20(30)31)10-17(27)28/h1,4-7,9,15H,2-3,8,10H2,(H,26,29)(H,27,28)(H,30,31)(H4,23,24,25)/t15-/m0/s1 |
InChI Key |
ANRCLDWFMUYQBV-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.